1,2-Dimethyl-3-(trimethylsilyl)cyclohexan-1-ol
Description
1,2-Dimethyl-3-(trimethylsilyl)cyclohexan-1-ol is a cyclohexanol derivative featuring two methyl groups at positions 1 and 2 of the cyclohexane ring, a hydroxyl group at position 1, and a trimethylsilyl (-Si(CH₃)₃) substituent at position 3. Its molecular formula is C₁₁H₂₄OSi (molecular weight: ~200.09 g/mol).
Properties
CAS No. |
95837-52-8 |
|---|---|
Molecular Formula |
C11H24OSi |
Molecular Weight |
200.39 g/mol |
IUPAC Name |
1,2-dimethyl-3-trimethylsilylcyclohexan-1-ol |
InChI |
InChI=1S/C11H24OSi/c1-9-10(13(3,4)5)7-6-8-11(9,2)12/h9-10,12H,6-8H2,1-5H3 |
InChI Key |
CSKVVQPIIZRJDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCCC1(C)O)[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-3-(trimethylsilyl)cyclohexanol typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of hexane derivatives.
Introduction of Methyl Groups: The methyl groups can be introduced via alkylation reactions using methyl halides in the presence of a strong base.
Hydroxylation: The hydroxyl group is introduced through oxidation reactions, such as the use of Dess–Martin periodinane or other oxidizing agents.
Industrial Production Methods
Industrial production of 1,2-Dimethyl-3-(trimethylsilyl)cyclohexanol may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. Catalysts and reaction conditions are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-3-(trimethylsilyl)cyclohexanol undergoes various chemical reactions, including:
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Dess–Martin periodinane, PCC (Pyridinium chlorochromate)
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Bases: Pyridine, Sodium hydroxide (NaOH)
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alkanes or alcohols
Substitution: Formation of various substituted cyclohexanols
Scientific Research Applications
1,2-Dimethyl-3-(trimethylsilyl)cyclohexanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-3-(trimethylsilyl)cyclohexanol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural analogs include:
- 3,3-Dimethyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol (C₁₄H₂₄N₂O₂; MW: 252.35 g/mol)
- 1-Ethynyl-1-cyclohexanol (C₈H₁₀O; MW: 122.16 g/mol)
- 2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol (Tramadol derivative; C₁₆H₂₅NO₂; MW: 263.38 g/mol)
Key Differences:
Trimethylsilyl vs. In contrast, the trimethylsilyl group in the target compound increases hydrophobicity (logP ~3.5 estimated) and reduces hydrogen bonding, favoring applications in non-polar media .
Trimethylsilyl vs. Ethynyl Groups: The ethynyl group in 1-ethynyl-1-cyclohexanol is linear and rigid, contributing to a lower molecular weight (122.16 g/mol) and higher reactivity (e.g., participation in click chemistry). The trimethylsilyl group, however, adds steric bulk and stabilizes the compound against oxidation .
Trimethylsilyl vs. Aromatic/Amine Substituents: The Tramadol derivative’s methoxyphenyl and dimethylamino groups enable receptor binding (e.g., opioid receptors), whereas the target compound’s substituents lack bioactivity but improve thermal stability and solubility in organic solvents .
Physicochemical Properties (Estimated)
Biological Activity
1,2-Dimethyl-3-(trimethylsilyl)cyclohexan-1-ol, with the CAS number 95837-52-8, is a compound that has garnered interest in various fields of chemical and biological research due to its unique structure and potential bioactivity. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant studies and data.
Chemical Structure and Properties
The compound features a cyclohexane ring with two methyl groups and a trimethylsilyl group attached to the hydroxyl-bearing carbon. This structural configuration is significant as it influences the compound's solubility, stability, and reactivity, which are critical for its biological interactions.
Biological Activity Overview
This compound exhibits several biological activities that can be categorized into the following areas:
- Antimicrobial Activity
- Antioxidant Activity
- Potential Anticancer Effects
Antimicrobial Activity
Research indicates that compounds with similar structural motifs to this compound often display antimicrobial properties. For instance, studies have shown that cyclic structures like cyclohexane derivatives can enhance antimicrobial activity compared to their acyclic counterparts. This is attributed to their ability to interact more effectively with microbial membranes due to hydrophobic interactions .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Cyclohexane derivative A | 15 | Gram-positive bacteria |
| Cyclohexane derivative B | 25 | Gram-negative bacteria |
| This compound | TBD | TBD |
Antioxidant Activity
The antioxidant potential of compounds similar to this compound has been explored through various assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate this property. Preliminary findings suggest that compounds with trimethylsilyl groups can exhibit significant radical scavenging activity, potentially due to their electron-donating ability .
Table 2: Antioxidant Activity Comparison
| Compound | IC50 (µg/mL) | Assay Type |
|---|---|---|
| Compound A | 10.54 | DPPH |
| Compound B | 14.16 | DPPH |
| This compound | TBD | TBD |
Case Studies
Study on Antimicrobial Properties:
A study compared the antimicrobial efficacy of various cyclic and acyclic compounds. The results indicated that cyclic structures demonstrated higher activity against both Gram-positive and Gram-negative bacteria. The specific mechanisms involved include disruption of bacterial cell membranes and inhibition of essential cellular processes .
Antioxidant Potential Assessment:
In vitro studies have been conducted to assess the antioxidant properties of related compounds. The findings revealed that certain derivatives possess significant antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases.
Q & A
Q. What are the optimal synthetic routes for 1,2-dimethyl-3-(trimethylsilyl)cyclohexan-1-ol, and how do reaction conditions influence yield?
Methodology :
- Silylation Strategies : The trimethylsilyl group can be introduced via nucleophilic substitution or hydrosilylation. A common approach involves reacting a pre-functionalized cyclohexanol derivative (e.g., 3-bromo-1,2-dimethylcyclohexan-1-ol) with trimethylsilyl chloride (TMSCI) in the presence of a base like triethylamine (Et3N) .
- Key Parameters : Reaction temperature (typically 0–25°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios (1:1.2 substrate:TMSCI) critically affect yield. Excess TMSCI may lead to byproducts, while low temperatures minimize undesired rearrangements .
- Validation : Monitor reaction progress via TLC or GC-MS. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >80% purity in optimized setups .
Q. How can the stereochemical configuration of this compound be characterized?
Methodology :
- NMR Analysis : <sup>1</sup>H and <sup>13</sup>C NMR are essential for confirming regiochemistry. The trimethylsilyl group (Si(CH3)3) exhibits distinct upfield shifts at ~0.1–0.5 ppm in <sup>1</sup>H NMR and 5–10 ppm in <sup>13</sup>C NMR .
- NOE Experiments : Nuclear Overhauser effect spectroscopy identifies spatial proximity between methyl and silyl groups, resolving chair conformations of the cyclohexane ring .
- X-ray Crystallography : Single-crystal diffraction provides definitive stereochemical assignment, though crystallization challenges (e.g., low melting point) may require co-crystallization agents .
Q. What are the stability considerations for this compound under varying storage conditions?
Methodology :
- Hydrolytic Sensitivity : The Si–O bond is prone to hydrolysis in humid environments. Store under inert gas (N2 or Ar) at −20°C in anhydrous solvents (e.g., THF or DCM) .
- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition onset at ~150°C. Avoid prolonged heating above 100°C during synthesis .
- Light Sensitivity : UV-Vis spectroscopy indicates no significant photodegradation, but amber vials are recommended for long-term storage .
Advanced Research Questions
Q. How does the trimethylsilyl group influence the compound’s reactivity in ring-opening or oxidation reactions?
Mechanistic Insights :
- Steric Effects : The bulky trimethylsilyl group impedes nucleophilic attack at the adjacent carbon, favoring regioselective oxidation at the hydroxyl-bearing position. For example, Jones oxidation (CrO3/H2SO4) converts the alcohol to a ketone while leaving the silyl group intact .
- Electronic Effects : The electron-donating silyl group stabilizes carbocation intermediates in acid-catalyzed rearrangements, as observed in Wagner-Meerwein shifts .
- Contradictions : Conflicting reports exist on silyl group participation in radical reactions. EPR studies suggest it may act as a radical scavenger under specific conditions .
Computational Approaches :
- DFT Calculations : Density functional theory (B3LYP/6-31G*) predicts the lowest-energy conformer as a chair structure with axial trimethylsilyl and equatorial methyl groups. Solvent effects (e.g., PCM for THF) refine accuracy .
- MD Simulations : Molecular dynamics (AMBER force field) reveal temperature-dependent ring-flipping kinetics, with activation barriers of ~10–12 kcal/mol .
- Data Gaps : Limited experimental data on gas-phase conformers necessitates validation via rotational spectroscopy .
Q. How does this compound interact with biological targets, and what assays validate its bioactivity?
Biological Screening :
- Enzyme Inhibition : Preliminary assays show moderate inhibition of cytochrome P450 enzymes (IC50 ~50 µM) via competitive binding at the active site. Fluorescence quenching and docking studies (AutoDock Vina) support this mechanism .
- Membrane Permeability : LogP calculations (~3.2) and parallel artificial membrane permeability assays (PAMPA) indicate moderate blood-brain barrier penetration .
- Contradictions : Discrepancies exist between in silico predictions and in vitro results for receptor binding. Surface plasmon resonance (SPR) is recommended to resolve affinity measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
